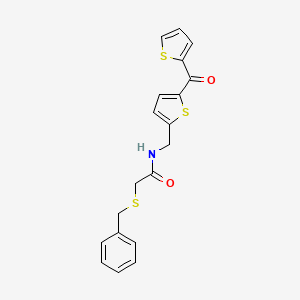

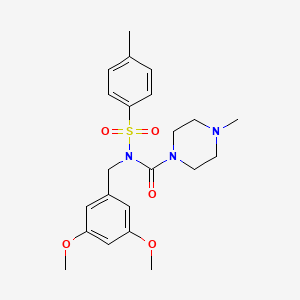

![molecular formula C14H22ClN5O2 B2992663 Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2378507-19-6](/img/structure/B2992663.png)

Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms . The compound also has a tert-butyl group and a carboxylate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the formation of the carboxylate ester . The 1,3,5-triazine ring could be formed through reactions involving amines and carbon-nitrogen double bond forming reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,3,5-triazine rings, the tert-butyl group, and the carboxylate ester group . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol . The 1,3,5-triazine ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylate ester group could influence its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Characterization of Aromatic Polyamides

Researchers have developed methods for synthesizing aromatic polyamides by using derivatives that share a similar structural motif to the specified compound. These polyamides demonstrate high thermal stability and are readily soluble in various organic solvents, making them useful for creating transparent and tough films. Such materials could have applications in electronics, coatings, and as materials with special chemical resistances (Yang, Hsiao, & Yang, 1999).

Ortho-linked Polyamides Synthesis

The synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol was reported. These polyamides are noncrystalline, easily soluble in polar solvents, and can form transparent, flexible, and tough films. They exhibit high thermal stability with glass transition temperatures mostly above 200°C. This synthesis method expands the possibilities for creating materials with desired mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).

Drug Analysis and Pharmacokinetics

An advanced method for the determination of a novel dopamine D4 receptor antagonist in human plasma and urine showcases the compound's utility in analytical chemistry, particularly in liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. This technique enables picogram-level detection, crucial for pharmacokinetic studies of potential antipsychotic agents (Chavez-Eng, Constanzer, & Matuszewski, 1997).

Chemical Synthesis and Molecular Engineering

The compound is instrumental in the chemical synthesis and molecular engineering field, where it has been used to create novel structures through anionic cascade recyclization reactions. Such reactions lead to the production of pyrrolo[1,2-b][1,2,4]triazine and triazino[2′,3′:1,5]pyrrolo[3,2-c]isoquinoline systems, demonstrating the compound's role in synthesizing complex molecular architectures with potential applications in medicinal chemistry and materials science (Ivanov, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN5O2/c1-14(2,3)22-13(21)20-6-5-10(8-20)7-19(4)12-17-9-16-11(15)18-12/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDLYOBBOCOZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C2=NC(=NC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

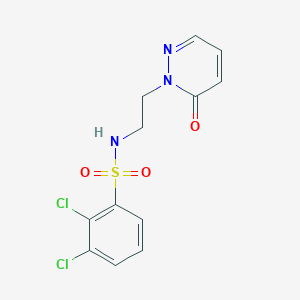

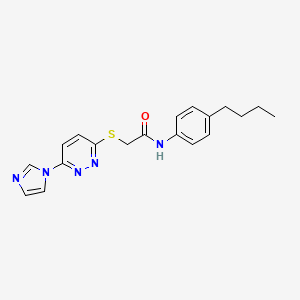

![4-[[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2992583.png)

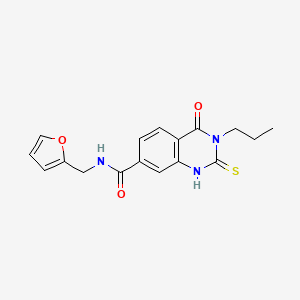

![1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2992585.png)

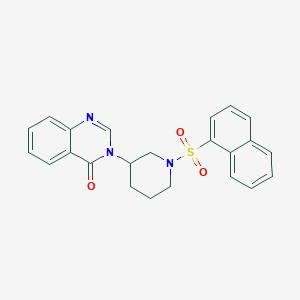

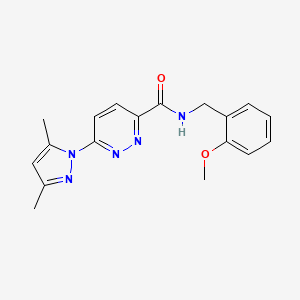

![2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2992587.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide](/img/structure/B2992591.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992596.png)

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2992600.png)

![N-[(4-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B2992601.png)